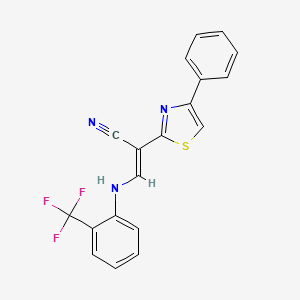

(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

Description

The compound (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is an acrylonitrile derivative featuring a phenyl-substituted thiazole ring and a trifluoromethylphenylamino group. Its E-configuration about the central double bond ensures planar geometry, critical for conjugation and intermolecular interactions.

Properties

IUPAC Name |

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3S/c20-19(21,22)15-8-4-5-9-16(15)24-11-14(10-23)18-25-17(12-26-18)13-6-2-1-3-7-13/h1-9,11-12,24H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNLYZOPHMXKQZ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a member of the thiazole derivatives, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and nucleophilic substitution processes. The trifluoromethyl group in the phenyl moiety enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds with electron-withdrawing groups like trifluoromethyl have shown enhanced activity against various bacterial strains, including MRSA and other antibiotic-resistant pathogens. For instance, a study demonstrated that similar compounds effectively inhibited biofilm formation and growth of Gram-positive bacteria, suggesting a potential application for treating resistant infections .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | < 10 µM |

| Trifluoromethyl-substituted derivatives | Antibacterial | 0.5 - 5 µM |

Antimalarial Activity

Thiazole derivatives have also been evaluated for their antimalarial properties. A systematic study revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups showed high potency and low cytotoxicity in HepG2 cell lines .

Anti-inflammatory Potential

The anti-inflammatory effects of thiazole derivatives have been investigated, with some studies indicating that specific substitutions on the phenyl ring can enhance or diminish this activity. Compounds that increase NF-κB activity have been linked to pro-inflammatory effects, while others show potential as anti-inflammatory agents .

Case Studies

- Antimicrobial Efficacy : A study involving a series of thiazole derivatives highlighted the effectiveness of this compound against MRSA strains. The compound demonstrated an MIC lower than traditional antibiotics like vancomycin, showcasing its potential as a novel therapeutic agent.

- Antimalarial Research : A compound structurally similar to our target was tested against Plasmodium falciparum and exhibited significant potency with minimal cytotoxic effects on human liver cells. The structural modifications were crucial for enhancing its bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making these compounds effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | < 10 µM |

| Trifluoromethyl-substituted derivatives | Antibacterial | 0.5 - 5 µM |

A study demonstrated that this compound effectively inhibited biofilm formation and growth of Gram-positive bacteria, suggesting its potential application in treating resistant infections .

Antimalarial Activity

Thiazole derivatives have also been evaluated for their antimalarial properties. A systematic study revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups displayed high potency and low cytotoxicity in HepG2 cell lines .

Anti-inflammatory Potential

The anti-inflammatory effects of thiazole derivatives have been investigated, with some studies indicating that specific substitutions on the phenyl ring can enhance or diminish this activity. Compounds that increase NF-κB activity have been linked to pro-inflammatory effects, while others show potential as anti-inflammatory agents .

Case Studies

Antimicrobial Efficacy : A study involving a series of thiazole derivatives highlighted the effectiveness of this compound against MRSA strains. The compound demonstrated an MIC lower than traditional antibiotics like vancomycin, showcasing its potential as a novel therapeutic agent.

Antimalarial Research : A structurally similar compound was tested against Plasmodium falciparum and exhibited significant potency with minimal cytotoxic effects on human liver cells. Structural modifications were crucial for enhancing its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a common acrylonitrile-thiazole backbone with several analogs (Table 1). Key structural variations include:

- Substituents on the thiazole ring: The 4-phenyl group distinguishes it from compounds like (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (), which has a fluoro-nitroanilino group instead of the trifluoromethylphenylamino moiety. The CF₃ group may confer greater lipophilicity and metabolic stability compared to nitro or fluoro substituents .

- Stereochemistry: The E-configuration is shared with compounds like (E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (), though the latter’s sulfonyl and sulfanyl groups introduce distinct electronic and steric effects .

Table 1: Structural Comparison of Selected Acrylonitrile Derivatives

Physicochemical and Crystallographic Properties

Electronic and Steric Effects

Crystal Structure and Hydrogen Bonding

- Compounds like (E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile () exhibit resonance-assisted hydrogen bonding (RAHB), forming six-membered intramolecular rings. The target compound’s CF₃ group may disrupt similar interactions, altering solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between a thiazole-containing ketone (e.g., 2-(4-phenylthiazol-2-yl)acetonitrile) and a substituted benzaldehyde (e.g., 2-(trifluoromethyl)benzaldehyde). Reaction conditions typically involve ethanol or methanol as solvents with catalytic acid/base. Structural intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and stereochemistry (E-configuration) .

- Key Considerations : Purity is ensured via column chromatography, and elemental analysis (C, H, N) validates stoichiometry .

Q. How is the stereochemical integrity of the (E)-isomer confirmed during synthesis?

- Methodology : The E-configuration is confirmed using NOESY NMR to assess spatial proximity of substituents. Additionally, X-ray crystallography (if crystals are obtainable) provides definitive proof of geometry, as demonstrated for analogous acrylonitrile derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : -NMR identifies proton environments (e.g., vinyl protons at δ 7.5–8.5 ppm for E-isomers). -NMR detects trifluoromethyl groups (δ -60 to -70 ppm).

- IR : Stretching vibrations for C≡N (~2200 cm) and C=C (~1600 cm) confirm acrylonitrile and thiazole moieties .

Advanced Research Questions

Q. What strategies optimize reaction yields for this acrylonitrile derivative, particularly in scaling up synthesis?

- Methodology :

- Catalysis : Use of Lewis acids (e.g., ZnCl) or organocatalysts to enhance condensation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield, as shown for structurally related thiazole-acrylonitriles .

Q. How does structural modification of the thiazole or trifluoromethylphenyl group affect biological activity?

- Methodology :

- SAR Studies : Replace the 4-phenylthiazole with 4-methylthiazole or substitute the trifluoromethyl group with cyano/chloro to assess impact on target binding (e.g., kinase inhibition).

- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity. Analogous compounds show IC values <10 μM in tubulin polymerization assays .

Q. How are computational methods (e.g., molecular docking) applied to predict the compound’s mechanism of action?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or VEGFR-2. The trifluoromethyl group enhances hydrophobic binding, while the acrylonitrile moiety participates in hydrogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis.

Q. How can discrepancies in reported bioactivity data for similar compounds be resolved?

- Methodology :

- Assay Standardization : Validate protocols using reference inhibitors (e.g., paclitaxel for tubulin assays) and ensure consistent cell culture conditions (e.g., serum concentration, passage number).

- Purity Analysis : Employ HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products as confounding factors .

Key Research Gaps

- In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic stability.

- Target Validation : Limited evidence for selectivity against off-target kinases (e.g., CDK2, Aurora B).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.